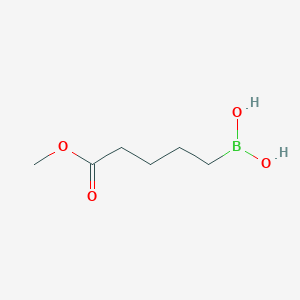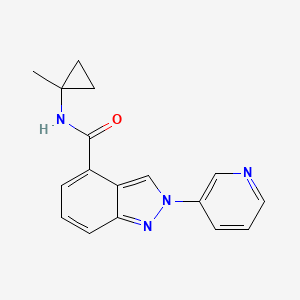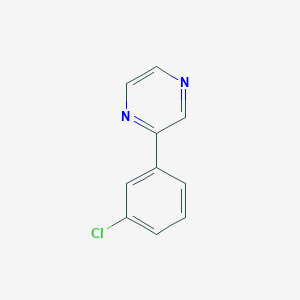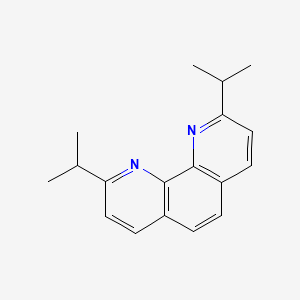
2,9-bis(propan-2-yl)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-bis(propan-2-yl)-1,10-phenanthroline, also known as BPP, is an organic compound that has been studied for its potential applications in a variety of scientific fields. BPP is a versatile ligand with a wide range of applications, including catalysis, coordination chemistry, and biochemistry. BPP is a highly reactive compound and its properties have been studied extensively.
Applications De Recherche Scientifique
2,9-bis(propan-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, catalysis, and biochemistry. This compound has also been used as a catalyst in organic synthesis, as a fluorescent dye, and as an imaging agent. This compound has been used to study protein-protein interactions, as well as to study the structure and dynamics of biological systems. This compound has also been used in the development of new materials, such as conducting polymers and nanomaterials.
Mécanisme D'action
2,9-bis(propan-2-yl)-1,10-phenanthroline is a highly reactive compound and its mechanism of action is not fully understood. It is believed that this compound acts as a Lewis acid, which is responsible for its reactivity. This compound is also believed to act as a Lewis base, which allows it to bind to other molecules and form complexes. This compound is also believed to act as an electron acceptor, which allows it to bind to other molecules and form covalent bonds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to interact with proteins, enzymes, and other molecules in the body. This compound has also been found to modulate the activity of enzymes, which can lead to changes in the biochemical pathways in the body. This compound has also been found to affect the structure and function of cells, which can lead to changes in the physiological processes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2,9-bis(propan-2-yl)-1,10-phenanthroline has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using this compound is that it is highly reactive and can be used in a wide variety of experiments. This compound is also relatively easy to synthesize, which makes it a useful tool for researchers. One of the limitations of this compound is that it is highly reactive and can lead to undesired side reactions. This compound is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for 2,9-bis(propan-2-yl)-1,10-phenanthroline research. This compound could be used in the development of new materials, such as conducting polymers and nanomaterials. This compound could also be used to study protein-protein interactions and the structure and dynamics of biological systems. This compound could also be used to study the biochemical and physiological effects of other compounds. Finally, this compound could be used as a fluorescent dye or imaging agent in medical and biological research.
Méthodes De Synthèse
2,9-bis(propan-2-yl)-1,10-phenanthroline can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,10-phenanthroline with propylene carbonate to form a mixture of this compound and 2,9-bis(propane-2-yl)-1,10-phenanthroline. This reaction has been studied extensively and has been found to be highly efficient. Another method for synthesizing this compound is the reaction of 1,10-phenanthroline with ethyl bromide and sodium ethoxide in acetonitrile. This method has been found to produce high yields of this compound with minimal byproducts.
Propriétés
IUPAC Name |
2,9-di(propan-2-yl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-11(2)15-9-7-13-5-6-14-8-10-16(12(3)4)20-18(14)17(13)19-15/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADRKVQODOBYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573634 |
Source


|
| Record name | 2,9-Di(propan-2-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869900-81-2 |
Source


|
| Record name | 2,9-Di(propan-2-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

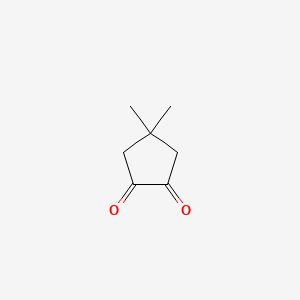

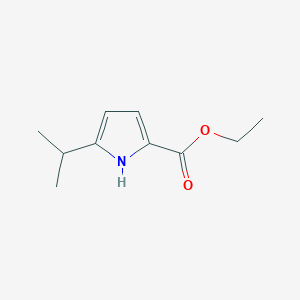

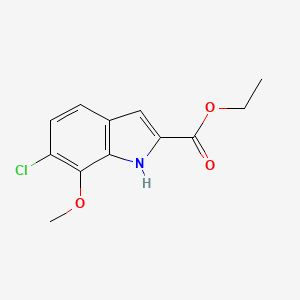

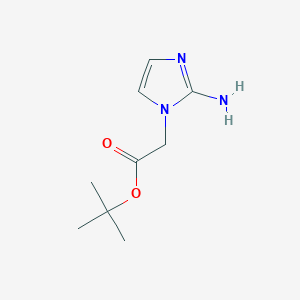
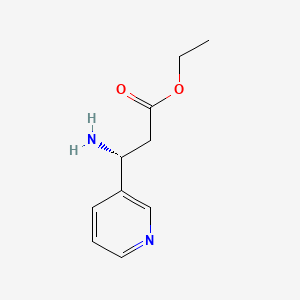
![2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione](/img/structure/B6597358.png)
